molecular formula C10H22N2 B6331221 1-(Pentan-2-yl)-1,4-diazepane CAS No. 1183210-56-1

1-(Pentan-2-yl)-1,4-diazepane

Cat. No. B6331221
CAS RN: 1183210-56-1
M. Wt: 170.30 g/mol
InChI Key: OGTWMAPCQUQCHO-UHFFFAOYSA-N
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Description

“1-(Pentan-2-yl)-1,4-diazepane” is a diazepane ring with a pentan-2-yl group attached. Diazepanes are seven-membered rings containing two nitrogen atoms, and pentan-2-yl is a five-carbon alkyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepane ring, followed by the attachment of the pentan-2-yl group. Alkylation is a common method for preparing alkyl groups .


Molecular Structure Analysis

The molecular structure would consist of a seven-membered diazepane ring with a pentan-2-yl group attached. The exact structure would depend on the positions of the nitrogen atoms within the ring and the attachment point of the pentan-2-yl group .


Chemical Reactions Analysis

The reactivity of “1-(Pentan-2-yl)-1,4-diazepane” would depend on its exact structure. In general, diazepanes can participate in a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pentan-2-yl)-1,4-diazepane” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like boiling point, solubility, and reactivity .

Scientific Research Applications

Mechanism of Action

Without specific information on “1-(Pentan-2-yl)-1,4-diazepane”, it’s difficult to predict its mechanism of action. The mechanism would depend on the compound’s reactivity and its interactions with other molecules .

properties

IUPAC Name

1-pentan-2-yl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-5-10(2)12-8-4-6-11-7-9-12/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTWMAPCQUQCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pentan-2-yl)-1,4-diazepane

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